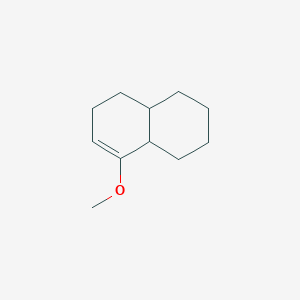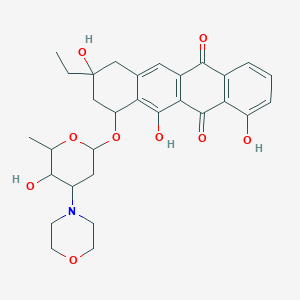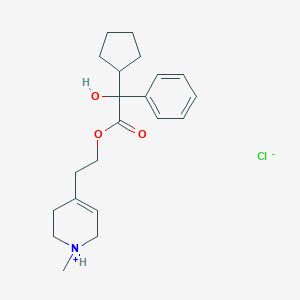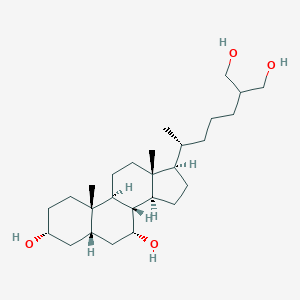![molecular formula C5H8Na4O11P2 B217895 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate CAS No. 109006-11-3](/img/structure/B217895.png)
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate is a compound that belongs to the class of zwitterionic amino acids. It is commonly referred to as TMAO, which stands for trimethylamine N-oxide. TMAO is found in various marine organisms, particularly those that live in deep waters. It has been the subject of scientific research for several decades due to its potential uses in various fields.
作用机制
The mechanism of action of TMAO is not fully understood, but it is believed to involve the gut microbiome. TMAO is produced in the gut by the metabolism of choline and other precursors by gut bacteria. It is then absorbed into the bloodstream and transported to various organs, where it exerts its effects. TMAO has been found to modulate the expression of genes involved in lipid metabolism and inflammation, which may explain its protective effects on the cardiovascular system.
Biochemical and physiological effects:
TMAO has been found to have several biochemical and physiological effects. It has been shown to reduce the accumulation of cholesterol in the arteries, which reduces the risk of atherosclerosis and heart disease. TMAO has also been found to have anti-inflammatory effects, which may help to prevent the development of chronic diseases such as cancer and diabetes.
实验室实验的优点和局限性
TMAO has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to administer to experimental animals. However, TMAO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive to produce, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on TMAO. One area of interest is the development of new therapies for cardiovascular disease and liver disease based on TMAO. Another area of interest is the study of TMAO's effects on the gut microbiome and its potential use in the treatment of gut-related disorders. Additionally, further research is needed to fully understand the mechanism of action of TMAO and its potential uses in other fields, such as agriculture and food science.
Conclusion:
In conclusion, TMAO is a compound that has been the subject of extensive scientific research due to its potential uses in various fields. It has been found to have a protective effect on the cardiovascular system and may have potential uses in the treatment of liver diseases. TMAO has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on TMAO, and further studies are needed to fully understand its mechanism of action and potential uses.
合成方法
TMAO can be synthesized in the laboratory by reacting trimethylamine with oxygen in the presence of a catalyst. Another method involves the oxidation of choline or betaine, which are precursors of TMAO. The resulting product is a white crystalline powder that is soluble in water and has a characteristic odor.
科学研究应用
TMAO has been the subject of extensive scientific research due to its potential uses in various fields. One of the most promising applications of TMAO is in the field of medicine. It has been found to have a protective effect on the cardiovascular system by reducing the risk of atherosclerosis and heart disease. TMAO has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease.
属性
IUPAC Name |
5-[1-carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(11(16)17)18-10(15)6-4-5-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXOSFJMKWZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate | |
CAS RN |
109006-11-3 |
Source


|
| Record name | Glutarylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109006113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



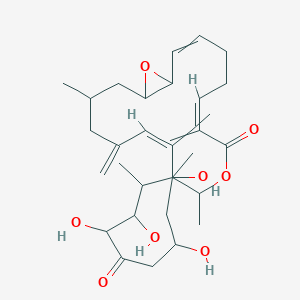
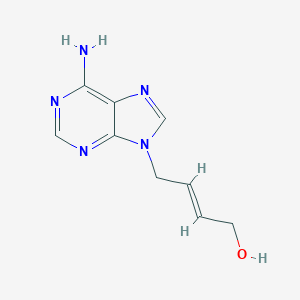
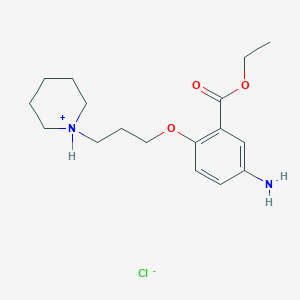
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)

